

The history and development of Gestonorone as a research compound

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Gestonorone: A Technical Guide to a Research Progestin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone, also known as gestronol or 17 α -hydroxy-19-norprogesterone, is a synthetic progestin that has been a subject of research interest for its potential therapeutic applications. While the unesterified form, **gestonorone**, was never marketed, its caproate ester, **gestonorone** caproate, has been utilized in clinical settings. This technical guide provides a comprehensive overview of the history, development, and experimental evaluation of **gestonorone** as a research compound.

History and Development

Gestonorone caproate was first described in 1960 and was developed by Schering AG.^[1] It was introduced for medical use by 1973 for the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.^{[1][2]} The development of **gestonorone** caproate stemmed from the observation that C17 α esterification of 17 α -hydroxyprogesterone enhances progestogenic activity, with the caproate (hexanoate) ester demonstrating the most potent effects.

Gestonorone itself is a derivative of both 19-norprogesterone and 17 α -hydroxyprogesterone.

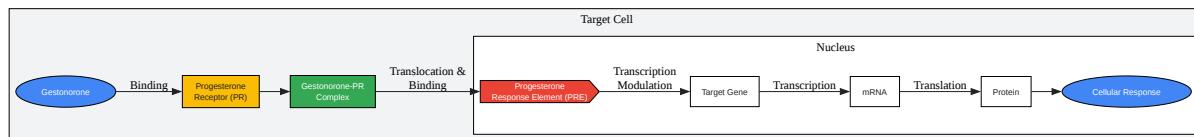
^[1]

Mechanism of Action and Signaling Pathway

Gestonorone exerts its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.[3]

Progesterone Receptor Signaling Pathway

Upon entering a target cell, **gestonorone** binds to the progesterone receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the **gestonorone**-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. This interaction modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to the physiological effects of the progestin.[3]



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Gestonorone's Progesterone Receptor Signaling Pathway.

Downstream Gene Regulation

The specific genes regulated by the **gestonorone**-PR complex depend on the target tissue.

- In the Endometrium: Progesterone and its analogs are known to regulate a wide array of genes involved in endometrial receptivity and implantation. These include genes like IHH, BMP2, and HOXA10, which are crucial for stromal decidualization.[4] In endometrial

epithelial cells, progesterone signaling can modulate genes involved in the inflammatory response, epithelial-mesenchymal transition, and cell death.[5][6]

- In the Prostate: The progesterone receptor is expressed in prostate stromal cells, but not typically in epithelial cells.[7] PR signaling in these stromal cells can suppress proliferation by inhibiting the expression of cell cycle-related genes such as cyclin A, cyclin B, and cdc25c.[7] Furthermore, PR in prostate stromal cells can inhibit the secretion of factors like stromal-derived factor-1 (SDF-1) and interleukin-6 (IL-6), which are known to promote cancer cell migration and invasion.[8] Progesterone has also been shown to regulate endoplasmic reticulum-associated degradation (ERAD) and the unfolded protein response (UPR) in prostate cancer cells.[9]

Biological Activity and Quantitative Data

While specific quantitative data for **gestonorone**'s binding affinity is not readily available in the public domain, its biological activity has been characterized through various preclinical and clinical studies.

Receptor Binding Affinity

Quantitative data on the binding affinity of **gestonorone** and **gestonorone** caproate to the progesterone and androgen receptors is not extensively reported in publicly available literature. For context, the related compound 17 α -hydroxyprogesterone caproate has a relative binding affinity for the progesterone receptor that is 26-30% that of progesterone.[10][11]

Compound	Receptor	Relative Binding Affinity (%)	Reference
17 α -Hydroxyprogesterone Caproate	Progesterone Receptor	26 - 30	[10][11]

Preclinical and Clinical Effects

Effect	Model	Dosage	Result	Reference
Anti-androgenic	Benign Prostatic Hypertrophy Patients	200 mg/day (intramuscular)	Suppressed plasma LH and testosterone uptake in BPH tissue.	
Anti-proliferative	Rat Prostate and Seminal Vesicles	Not specified	Reduction in organ weight.	[12]

Pharmacokinetics of Gestonorone Caproate

Pharmacokinetic data for **gestonorone** caproate is limited. However, some parameters have been reported.

Parameter	Value	Species	Reference
Bioavailability (Intramuscular)	High	Human	[1]
Elimination Half-life (Intramuscular)	7.5 ± 3.1 days	Human	[1]
Duration of Action (Intramuscular)	8 - 13 days (25-50 mg)	Human	[1]
Excretion	72% Feces, 28% Urine	Human	[1]

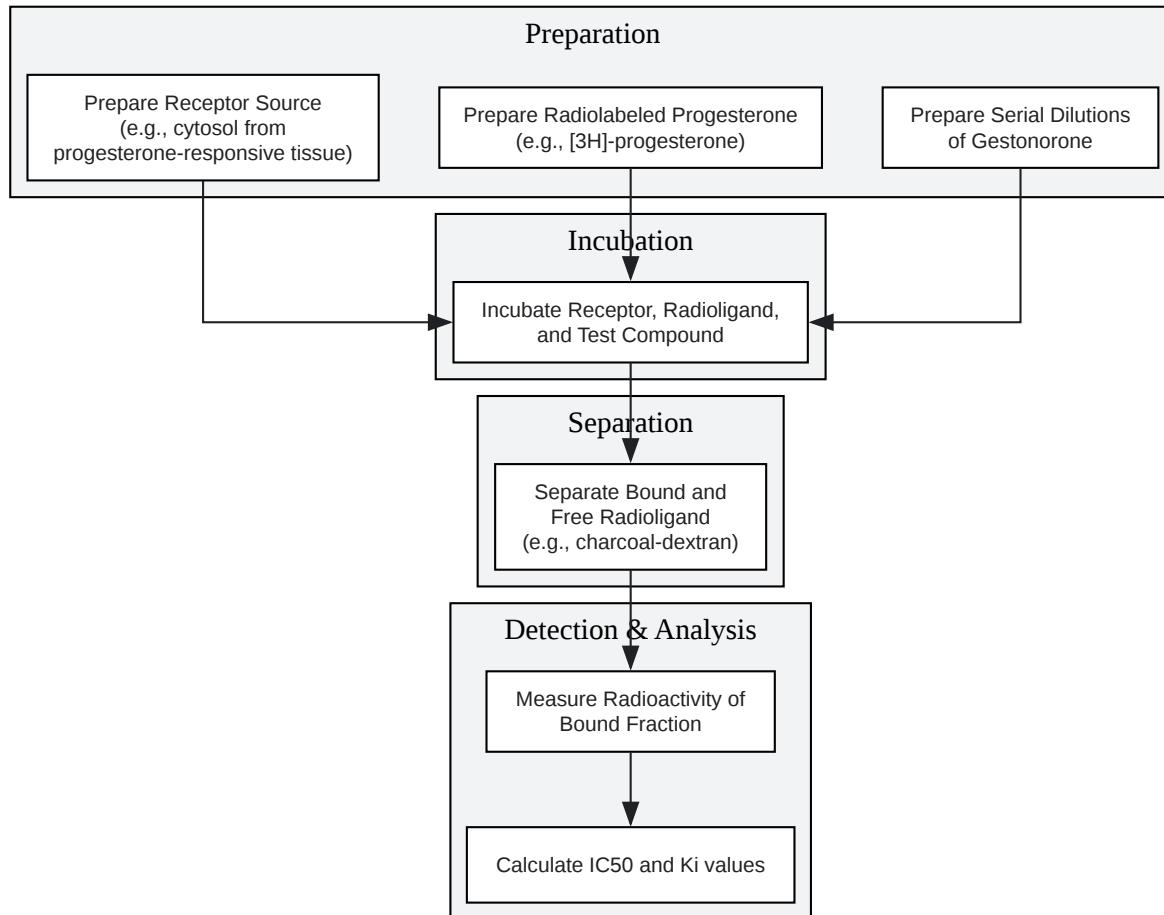
Note: The majority of detailed pharmacokinetic studies have been conducted on the related compound, 17 α -hydroxyprogesterone caproate. After intramuscular injection in rats, 17-OHPC has a half-life of around 11 hours and a bioavailability of nearly 100%.[\[13\]](#) In pregnant women, the apparent half-life of 17-OHPC is approximately 10-16 days.[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the activity of progestins like **gestonorone**.

Progesterone Receptor Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor.



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Workflow for a Progesterone Receptor Binding Assay.

Protocol Outline:

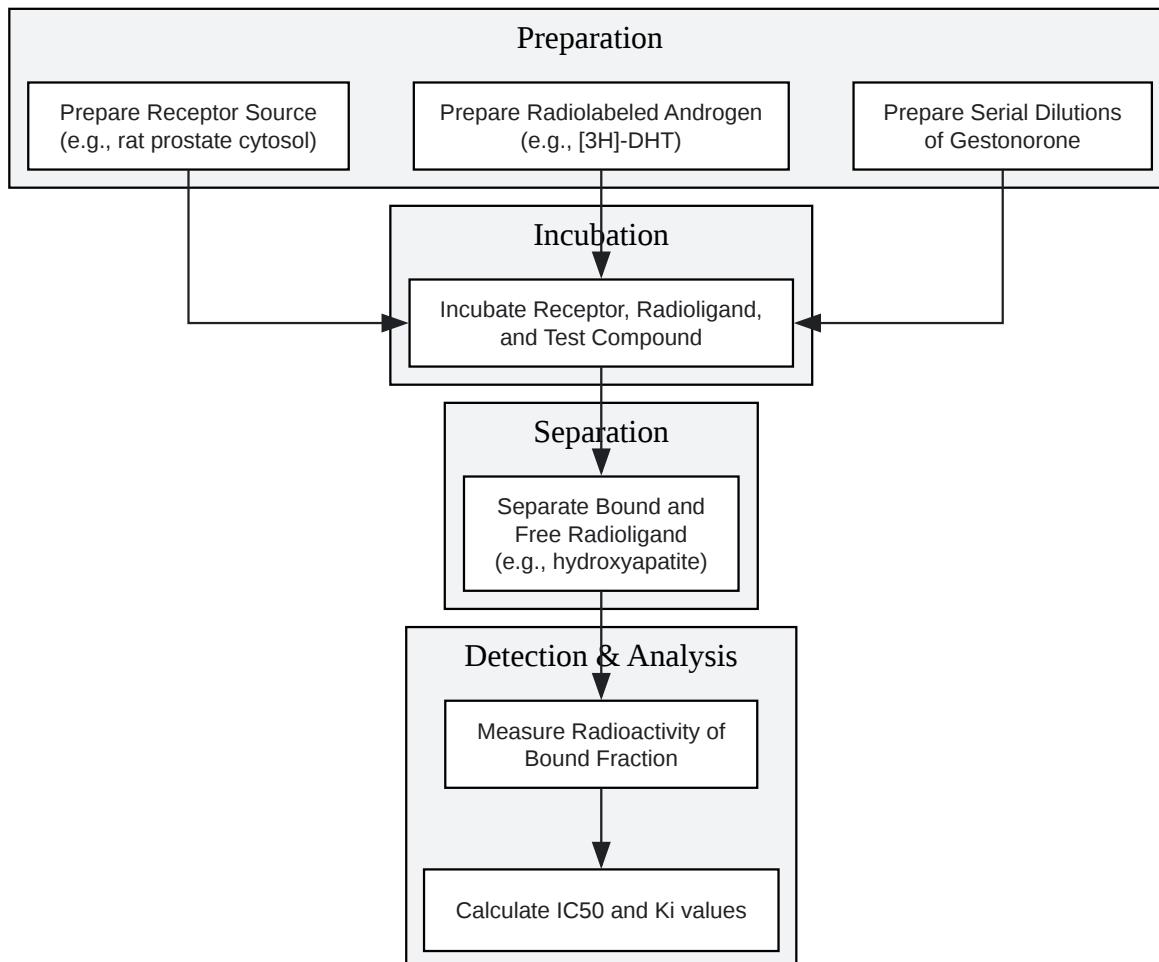
- Receptor Preparation: A cytosol fraction containing progesterone receptors is prepared from a suitable source, such as the uterus of estrogen-primed rabbits or human breast cancer

cells (e.g., T47D).

- Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]ORG-2058) and varying concentrations of the unlabeled test compound (**gestonorone**).
- Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
- Detection: The radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Binding Assay

This assay is performed to determine if **gestonorone** interacts with the androgen receptor.

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Workflow for an Androgen Receptor Binding Assay.

Protocol Outline:

- Receptor Preparation: Cytosol from the ventral prostate of castrated rats is a common source of androgen receptors.[\[16\]](#)
- Incubation: The receptor preparation is incubated with a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-R1881, and varying concentrations of **gestonorone**.[\[16\]](#) [\[17\]](#)

- Separation: Separation of bound and free radioligand can be achieved using methods like hydroxyapatite precipitation.[17]
- Detection and Analysis: Similar to the PR binding assay, radioactivity is measured, and IC₅₀ and Ki values are calculated.[18]

In Vivo Progestational Activity (Clauberg Test)

The Clauberg test is a classic bioassay to determine the progestational activity of a compound.

Protocol Outline:

- Animal Preparation: Immature female rabbits are primed with estrogen for several days to induce endometrial proliferation.
- Treatment: The estrogen-primed rabbits are then treated with the test compound (**gestonorone**) for a defined period.
- Histological Examination: The uteri are collected, and histological sections of the endometrium are prepared.
- Scoring: The degree of glandular proliferation and secretory transformation of the endometrium is scored to determine the progestational potency of the compound.

In Vivo Anti-Androgenic Activity (Hershberger Assay)

The Hershberger bioassay is a short-term in vivo screening assay for androgenic and anti-androgenic properties of a chemical.[18]

Protocol Outline:

- Animal Preparation: Peripubertal male rats are castrated to remove the endogenous source of androgens.
- Treatment: The castrated rats are treated with a reference androgen (e.g., testosterone propionate) alone or in combination with the test compound (**gestonorone**) for 10 consecutive days.[17][18]

- **Tissue Collection:** Approximately 24 hours after the last dose, the animals are euthanized, and androgen-dependent tissues are collected. These include the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[5][18]
- **Analysis:** The weights of these tissues are measured. A statistically significant decrease in the weight of at least two of these tissues in the group receiving the test compound plus androgen, compared to the group receiving androgen alone, indicates anti-androgenic activity.[18]

Synthesis

The synthesis of **gestonorone** (19-nor-17 α -hydroxyprogesterone) and its subsequent esterification to **gestonorone** caproate involves several steps.

Synthesis of 19-nor-17 α -hydroxyprogesterone (Gestonorone)

While a specific detailed synthesis for **gestonorone** is not readily available in public literature, the synthesis of related 19-nor steroids and 17 α -hydroxyprogesterone provides a likely pathway. The synthesis would likely start from a more readily available steroid precursor and involve the removal of the C19 methyl group and the introduction of a 17 α -hydroxyl group. The synthesis of 17 α -hydroxyprogesterone, for example, can be achieved from androstenedione. [19]

Esterification to Gestonorone Caproate

The esterification of a 17 α -hydroxyl group is a standard chemical transformation. A general method for the synthesis of hydroxyprogesterone caproate involves the reaction of 17 α -hydroxyprogesterone with n-hexanoic acid in the presence of catalysts like pyridine and p-toluenesulfonic acid.[20] A similar procedure would be applicable for the synthesis of **gestonorone** caproate from **gestonorone**. An alternative is the use of caproic anhydride in the presence of p-toluenesulfonic acid.[21]

Conclusion

Gestonorone and its caproate ester are synthetic progestins with a history of clinical use and research interest. As a progesterone receptor agonist, **gestonorone** modulates the transcription of a variety of genes in target tissues, leading to its progestational and anti-androgenic effects. While a significant body of research exists, a lack of publicly available, detailed quantitative data on receptor binding and preclinical dose-response for **gestonorone** itself highlights an area for potential further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other similar research compounds.

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